2-(Aminooxy)-n-methylacetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H8N2O2 |
|---|---|
Molecular Weight |
104.11 g/mol |
IUPAC Name |
2-aminooxy-N-methylacetamide |
InChI |
InChI=1S/C3H8N2O2/c1-5-3(6)2-7-4/h2,4H2,1H3,(H,5,6) |
InChI Key |
GFSUJORNKMYVPI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CON |
Origin of Product |
United States |
Overview of Aminooxy Chemistry and Its Significance in Organic Synthesis
Aminooxy chemistry is a powerful tool in modern organic synthesis, primarily centered around the reaction of an aminooxy group (–O-NH₂) with a carbonyl group, such as an aldehyde or ketone. louisville.eduresearchgate.net This reaction, known as oximation, forms a stable oxime linkage and is celebrated for its efficiency and selectivity. louisville.edualfa-chemistry.com It is considered a type of "click chemistry," a class of reactions prized for being modular, high-yielding, and simple to perform under a variety of conditions. alfa-chemistry.comacs.org
A key feature of the aminooxy group is its enhanced nucleophilicity compared to a standard amine, a phenomenon known as the "alpha effect," which arises from the presence of the adjacent oxygen atom with its lone pair of electrons. acs.orgnih.gov This heightened reactivity allows oximation to proceed under mild and often aqueous conditions, making it exceptionally useful for biological applications. louisville.edu The chemoselectivity of the reaction—its ability to react with carbonyls without interfering with other functional groups—has made it a cornerstone of bioconjugation, the process of linking molecules to biomolecules like proteins or carbohydrates. louisville.edunih.gov Researchers utilize aminooxy-functionalized molecules to attach probes, linkers, and other moieties to biological targets for imaging, diagnostics, and therapeutic development. louisville.eduacs.org
The N Methylacetamide Moiety As a Core Amide Scaffold in Chemical Structures
The N-methylacetamide group is a fundamental amide structure that serves as a core scaffold in a multitude of chemical compounds, particularly within medicinal chemistry. targetmol.com Amide bonds are ubiquitous in nature, most famously forming the backbone of peptides and proteins. In synthetic chemistry, the acetamide (B32628) moiety is a common feature in clinically prescribed drugs, valued for its chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.
The N-methylacetamide structure itself can be a building block for more complex molecules. medchemexpress.com For instance, it has been used as a template interaction partner in studies of halogen bonding, a type of non-covalent interaction important in drug design, representing the peptide backbone of proteins. nih.govacs.org By incorporating this scaffold, chemists can create libraries of compounds with diverse properties, exploring how modifications to the core structure affect biological activity. This makes the N-methylacetamide moiety a valuable and frequently used component in the design and synthesis of new therapeutic agents and functional molecules.
Applications of 2 Aminooxy N Methylacetamide in Chemical Biology and Biochemical Tool Development
Utility in Nucleic Acid Modification and Conjugation
"Aminooxy Click Chemistry" for Oligonucleotide Ligation
There are no research findings or established protocols that specifically describe the use of 2-(Aminooxy)-N-methylacetamide as a reagent or building block in aminooxy click chemistry for the purpose of ligating oligonucleotides. The existing literature on this topic details the use of other aminooxy-functionalized molecules, but does not mention this specific compound.
Role of 2 Aminooxy N Methylacetamide in Advanced Organic Synthesis and Materials Science
Catalyst Design and Implementation via Transient Directing Groups
Directed ortho-C(sp³)–H Arylation of Aromatic Aldehydes
The palladium-catalyzed ortho-C(sp³)–H arylation of aromatic aldehydes has been successfully achieved using 2-amino-N-methyl-acetamide as an L,L-type transient directing group. researchgate.netrsc.org This methodology demonstrates excellent compatibility with a range of substrates, affording the desired arylated products in moderate to high yields. researchgate.net The reaction proceeds through the in-situ formation of an imine between the aldehyde and the amino-N-methyl-acetamide, which then directs the palladium catalyst to a nearby C(sp³)–H bond for activation and subsequent arylation. rsc.org A plausible reaction mechanism involves the formation of a researchgate.netnih.gov-fused palladacycle intermediate. researchgate.netrsc.org The utility of this method is further highlighted by the successful acid-catalyzed cyclization and dehydrative aromatization of the products to furnish polycyclic aromatic hydrocarbons in excellent yields. researchgate.net
Table 1: Selected Examples of Pd-Catalyzed ortho-C(sp³)–H Arylation of Aromatic Aldehydes using 2-Amino-N-methyl-acetamide as a Transient Directing Group rsc.org
| Aldehyde Substrate | Aryl Iodide | Product | Yield (%) |
| 2-Methylbenzaldehyde | 1-Iodo-4-methylbenzene | 2-(4-Methylbenzyl)benzaldehyde | 70 |
| 2-Methylbenzaldehyde | 1-Iodo-3-methoxybenzene | 2-(3-Methoxybenzyl)benzaldehyde | 68 |
| 2-Ethylbenzaldehyde | Iodobenzene | 2-(1-Phenylpropyl)benzaldehyde | 78 |
| 2-Isopropylbenzaldehyde | 1-Iodo-4-fluorobenzene | 2-(1-(4-Fluorophenyl)-2-methylpropyl)benzaldehyde | 65 |
Reaction conditions: Aldehyde (0.1 mmol), aryl iodide (0.2 mmol), Pd(OAc)₂ (10 mol%), 2-amino-N-methyl-acetamide (50 mol%), Ag₂CO₃ (2.0 equiv.), in solvent at high temperature. Data sourced from representative examples in the literature.
Directed β-C(sp³)-H Arylation of Aliphatic Ketones
In a similar vein, the direct arylation of aliphatic ketones at the β-C(sp³)-H position has been developed utilizing the closely related 2-(aminooxy)-N,N-dimethylacetamide as a novel transient directing group. acs.orgnih.gov This palladium-catalyzed reaction showcases the remarkable directing capability of the aminooxy acetamide (B32628) scaffold, producing arylated ketones in moderate to good yields. acs.orgnih.gov The reaction tolerates a wide variety of ketone substrates and aryl iodides. acs.orgnih.gov The transient directing group forms an oxime ether with the ketone, which then facilitates the C-H activation process. This approach expands the applicability of transient directing groups in organic synthesis. acs.orgnih.gov While this specific reaction utilizes the N,N-dimethyl derivative, the underlying principle of C-H activation directed by the aminooxy acetamide core is clearly demonstrated.
Table 2: Selected Examples of Pd-Catalyzed β-C(sp³)-H Arylation of Aliphatic Ketones with an Aminooxy Acetamide TDG acs.orgnih.gov
| Ketone Substrate | Aryl Iodide | Product | Yield (%) |
| Cyclohexanone | Iodobenzene | 2-Phenylcyclohexanone | 75 |
| Cyclopentanone | 1-Iodo-4-methoxybenzene | 2-(4-Methoxyphenyl)cyclopentanone | 68 |
| Acetone | 1-Iodo-4-fluorobenzene | 1-(4-Fluorophenyl)acetone | 55 |
| 3-Pentanone | Iodobenzene | 2-Phenyl-3-pentanone | 62 |
Reaction conditions typically involve the ketone, aryl iodide, a palladium catalyst, the aminooxy acetamide TDG, and a silver salt oxidant in a suitable solvent at elevated temperatures. Data is representative of the scope of the reaction.
Building Block for Complex Chemical Architectures
While primarily recognized for its role as a transient directing group, the structural motif of 2-(Aminooxy)-N-methylacetamide also holds potential as a building block for the synthesis of more complex molecules. The arylated aldehydes and ketones produced through the catalytic methods described above are themselves valuable synthetic intermediates. researchgate.net These functionalized products can undergo further transformations, such as cyclizations, to create polycyclic systems. researchgate.net The aminooxy group can be incorporated into larger molecules, where the N-O bond can be stable or serve as a cleavable linker in more advanced applications. The presence of both an amide and an aminooxy functionality within a small, versatile scaffold makes it an attractive starting point for the construction of diverse chemical libraries.
Development of Agrochemical Lead Compounds and Derivatives
The aminooxy and N-methylacetamide moieties are present in a number of biologically active compounds, particularly in the field of agrochemicals. This has spurred research into using this compound and its analogues as scaffolds for the development of novel fungicides.
Synthesis of Novel Fungicidal Structures
Research has demonstrated that derivatives of 2-methoxyimino-N-methylacetamide exhibit significant fungicidal properties. researchgate.net These compounds are structurally related to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi. jst.go.jp Synthetic efforts have focused on preparing various analogues by introducing different substituents on the phenyl ring of the acetamide moiety to explore and optimize their antifungal activity. researchgate.net For instance, the introduction of a substituted benzylideneaminooxymethyl group at the 2-position of the phenylacetamide has been shown to be a fruitful strategy. researchgate.net Further modifications, such as the inclusion of halogen atoms or alkyl groups on the benzylidene ring, have led to compounds with increased fungicidal potency. researchgate.net
Structure-Activity Relationship (SAR) Studies in Agrochemical Development
Structure-activity relationship (SAR) studies are crucial for the rational design of new and effective agrochemicals. For fungicides based on the N-methylacetamide scaffold, it has been observed that the nature and position of substituents on the aromatic rings play a significant role in their biological activity. researchgate.netnih.gov For example, in a series of 2-methoxy-2-(2-substituted phenyl)-N-methylacetamide derivatives, the presence of an α-methylbenzylideneaminooxymethyl group at the 2-position of the phenyl ring was found to be critical for strong fungicidal activity. researchgate.net SAR studies have also revealed that N-methylphenylacetamide derivatives often exhibit stronger fungicidal activities than their corresponding phenylacetic acid methyl ester counterparts. researchgate.net These insights guide the synthesis of new derivatives with improved efficacy and a broader spectrum of activity against various plant pathogens. semanticscholar.org
Table 3: Fungicidal Activity of Selected Methoxyimino-N-methylacetamide Derivatives researchgate.net
| Compound | Substituent on Benzylidene Ring | Target Fungus | Activity Level |
| Derivative 1 | 4-Chloro | Cucumber downy mildew | Moderate |
| Derivative 2 | 3,4-Dichloro | Cucumber downy mildew | High |
| Derivative 3 | 4-Trifluoromethyl | Potato late blight | High |
| Derivative 4 | 4-Difluoromethoxy | Cucumber downy mildew | Very High |
Activity level is a qualitative summary based on reported data from fungicidal screening assays.
Structural Characterization and Spectroscopic Investigations of 2 Aminooxy N Methylacetamide Systems
Spectroscopic Analysis of Oxime Ether Linkages and Amide Bonds
Spectroscopic methods are invaluable for probing the intricate structural features of "2-(Aminooxy)-N-methylacetamide," providing insights into its connectivity, conformation, and electronic environment.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For "this compound," electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak corresponding to its molecular weight, although this peak may be weak or absent depending on the stability of the ion.
A characteristic fragmentation pathway for carbonyl compounds containing a γ-hydrogen is the McLafferty rearrangement. wikipedia.orgyoutube.com This rearrangement involves a six-membered transition state and results in the cleavage of the β-bond to the carbonyl group, leading to the formation of a neutral alkene and a charged enol. In the case of "this compound," the presence of the aminooxy group and the N-methylacetamide moiety provides several potential fragmentation pathways.
Expected Fragmentation Pathways for this compound:
| Fragmentation Type | Description | Expected Fragment (m/z) |
| Molecular Ion | The intact molecule with one electron removed. | 118 |
| α-Cleavage | Cleavage of the bond adjacent to the carbonyl group. | 87 and 31 |
| α-Cleavage | Cleavage of the bond adjacent to the nitrogen of the amide. | 73 and 45 |
| McLafferty-type Rearrangement | Transfer of a hydrogen from the γ-position to the carbonyl oxygen, followed by β-cleavage. This is less likely to be the primary pathway due to the presence of more labile bonds. | Not a primary expected fragment. |
| Cleavage of N-O bond | The N-O bond in the aminooxy group is relatively weak and prone to cleavage. | Multiple fragments possible. |
This table is a predictive representation based on general mass spectrometry principles and may not reflect the actual experimental fragmentation pattern.
The McLafferty rearrangement is a classic fragmentation pattern in mass spectrometry, first described by Anthony Nicholson and later popularized by Fred McLafferty. wikipedia.org It is a valuable tool for the structural elucidation of organic molecules containing a carbonyl group and at least one γ-hydrogen. aip.orgaip.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and conformation of molecules in solution. nih.gov For "this compound," both ¹H and ¹³C NMR would provide crucial information about the connectivity and the chemical environment of each atom.
Conformational analysis of amides, such as the N-methylacetamide moiety in the target molecule, is of particular interest due to the restricted rotation around the C-N amide bond. researchgate.net This restricted rotation can lead to the existence of cis and trans isomers, which can often be distinguished by NMR. The relative populations of these conformers can be influenced by factors such as solvent polarity and temperature. auremn.org.br
While specific NMR data for "this compound" is not extensively published, data from related N-methylacetamide compounds can provide expected chemical shift ranges. rsc.orgchemicalbook.commdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.7 - 2.9 (doublet, due to coupling with N-H) | ~26 |
| CO-CH₂-O | 4.0 - 4.5 | ~70 |
| N-H (amide) | 7.5 - 8.5 (broad singlet) | - |
| O-NH₂ | 5.0 - 6.0 (broad singlet) | - |
| C=O | - | ~170 |
These are estimated values based on analogous structures and are subject to variation based on solvent and other experimental conditions. sigmaaldrich.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to establish through-bond and through-space correlations, further elucidating the molecule's conformation. rsc.orgscience.gov
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Beyond standard NMR and mass spectrometry, advanced spectroscopic techniques can provide deeper insights into the electronic structure and vibrational dynamics of "this compound" systems.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the electronic structure of molecules, particularly for identifying and characterizing specific chemical bonds. nih.govaip.org By exciting core-level electrons to unoccupied molecular orbitals, NEXAFS can provide information about the orientation and bonding environment of specific atoms within a molecule. researchgate.netnist.gov
Peptoids, or N-substituted glycines, are a class of peptide mimics that have been extensively studied for their unique structural and biological properties. stanford.edunih.gov The amide bond is a key structural feature of peptoids, and its electronic structure can be effectively probed by NEXAFS. acs.orgresearchgate.net
A peptoid model incorporating a 2-(aminooxy)acetyl side chain would be an excellent system for studying the influence of the aminooxy group on the electronic structure of the peptoid backbone. NEXAFS spectra at the carbon, nitrogen, and oxygen K-edges would reveal characteristic transitions associated with the amide and oxime ether functionalities. whiterose.ac.ukacs.org
Expected NEXAFS Features for a Peptoid Model with a 2-(Aminooxy)acetyl Side Chain:
| Absorption Edge | Transition | Expected Energy Range (eV) | Structural Information |
| C K-edge | C 1s → π(C=O) | ~288 | Carbonyl bond of the amide |
| N K-edge | N 1s → π(C-N) | ~401 | Amide bond conformation |
| O K-edge | O 1s → π(C=O) | ~532 | Carbonyl bond environment |
| N K-edge | N 1s → σ(N-O) | ~405 | Aminooxy linkage |
Energy ranges are approximate and can be influenced by the specific molecular environment.
Polarization-dependent NEXAFS studies on oriented samples could provide information about the orientation of the amide planes and the aminooxy side chains relative to a surface. nih.gov
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edudocbrown.info The amide group in "this compound" gives rise to several characteristic IR absorption bands. libretexts.org
The most prominent of these are the Amide I and Amide II bands. The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration. The Amide II band, found between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govorientjchem.org The positions and shapes of these bands are sensitive to the conformation of the amide group and to hydrogen bonding interactions. researchgate.netchemicalbook.com
The oxime ether linkage (-C=N-O-) would also exhibit characteristic stretching vibrations, typically in the 1620-1690 cm⁻¹ (C=N) and 930-960 cm⁻¹ (N-O) regions.
Characteristic IR Absorption Frequencies for this compound:
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H stretch | Amide | 3200 - 3400 |
| C-H stretch | Methyl | 2850 - 3000 |
| C=O stretch (Amide I) | Amide | 1630 - 1680 |
| N-H bend (Amide II) | Amide | 1510 - 1570 |
| C-N stretch | Amide | 1200 - 1300 |
| N-O stretch | Aminooxy | 930 - 960 |
These are general ranges and the exact peak positions can vary.
Time-resolved infrared spectroscopy can be used to study the vibrational dynamics of the amide group, providing insights into processes such as energy relaxation and conformational changes that occur on ultrafast timescales. nih.gov
X-ray Crystallography of Key Intermediates and Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.comebi.ac.uknih.gov By analyzing the diffraction pattern of X-rays scattered by a single crystal, a detailed model of the molecule, including bond lengths, bond angles, and torsion angles, can be constructed.
While a crystal structure of "this compound" itself has not been reported, X-ray crystallographic studies of related aminooxy acetamide (B32628) derivatives and other acetamides provide valuable insights into the expected structural features. researchgate.netresearchgate.net
For instance, studies on indirubin-3'-aminooxy-acetamide derivatives have revealed key structural information about how these molecules interact with their biological targets. nih.gov Similarly, the crystal structures of various peptoids have shed light on their secondary structures and conformational preferences. stanford.edu
A crystal structure of "this compound" or a suitable derivative would be expected to reveal:
The planarity of the amide group.
The conformation around the C-N amide bond (likely trans).
The bond lengths and angles of the aminooxy group.
Intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
The synthesis and crystallographic analysis of key intermediates in the preparation of "this compound" would also be instrumental in confirming their structures and understanding the reaction pathways.
Computational Chemistry and Theoretical Modeling of 2 Aminooxy N Methylacetamide
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of 2-(Aminooxy)-N-methylacetamide. These studies provide insights into the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties. The amide group is characterized by resonance, leading to a partial double bond character between the carbonyl carbon and the nitrogen atom. This resonance delocalization affects the planarity of the amide bond and influences its reactivity. mdpi.com
The introduction of the aminooxy group (-ONH2) significantly impacts the electronic structure. The oxygen atom adjacent to the nitrogen in the aminooxy moiety introduces an "alpha effect," which enhances the nucleophilicity of the amino nitrogen compared to a standard amine. nih.gov QM methods can quantify the electron density on each atom, calculate molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generate electrostatic potential maps. These calculations help predict sites susceptible to electrophilic or nucleophilic attack. For this compound, the carbonyl oxygen and the aminooxy nitrogen are expected to be key sites for intermolecular interactions.
Furthermore, QM studies can predict various molecular properties, including dipole moment, polarizability, and vibrational frequencies, which can be correlated with experimental spectroscopic data. nih.gov Tautomerism, such as the amide-iminol equilibrium, can also be investigated, although for simple amides, the amide form is significantly more stable. rsc.orgresearchgate.net
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms.
C-H activation is a pivotal transformation in organic synthesis, and DFT calculations can elucidate the intricate mechanisms of such reactions. dmaiti.com For this compound, the methyl groups are potential sites for C-H activation. DFT studies can model the interaction of the molecule with a metal catalyst, mapping out the potential energy surface for the reaction. researchgate.net This involves identifying transition states and intermediates, and calculating the activation energy barriers for each step.
Theoretical studies on similar N-substituted acetamides have shown that directing groups can significantly influence the regioselectivity and efficiency of C-H activation. researchgate.net In this compound, the amide or aminooxy groups could potentially act as directing groups. DFT calculations can compare different possible pathways, such as oxidative addition or concerted metalation-deprotonation, to determine the most favorable mechanism.
| Proposed Pathway | Directing Group | Transition State | Activation Energy (kcal/mol) |
|---|---|---|---|
| Concerted Metalation-Deprotonation | Amide Carbonyl | TS1 | 25.8 |
| Oxidative Addition | Aminooxy Group | TS2 | 32.1 |
| Sigma-Bond Metathesis | None | TS3 | 38.5 |
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Amides themselves can exist as cis and trans isomers with respect to the C-N bond, although the trans conformation is generally favored. rogue-scholar.org
DFT calculations can be used to explore this landscape by systematically rotating the key dihedral angles and calculating the corresponding energies. This process maps out the potential energy surface, identifying low-energy conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net For this compound, key rotations would be around the C-C, C-N, and N-O bonds. The results of such an analysis can reveal the most stable conformations in the gas phase, providing a foundation for understanding its behavior in solution or when interacting with biological targets.
| Conformer | Dihedral Angle (O=C-N-C) | Dihedral Angle (C-C-O-N) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | 180° (trans) | 175° (anti) | 0.00 |
| Local Minimum 1 | 180° (trans) | 65° (gauche) | 1.25 |
| Local Minimum 2 | 0° (cis) | 180° (anti) | 3.50 |
Molecular Dynamics Simulations of Compound Interactions and Behavior
While quantum mechanical methods are excellent for studying the electronic properties and reactivity of single molecules or small clusters, molecular dynamics (MD) simulations are employed to explore the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of molecular interactions.
Hydrogen bonding is a critical determinant of the structure and function of molecules in biological systems. N-methylacetamide (NMA) is a classic model compound for the peptide bond, and its hydrogen bonding with water has been extensively studied computationally. researchgate.netnih.goveurekalert.orgnih.govresearchgate.net These studies provide a strong basis for understanding the hydration of this compound.
MD simulations can reveal the detailed structure of the solvation shell around the molecule. For this compound, the carbonyl oxygen, the amide N-H group, and the aminooxy group (-ONH2) are all capable of forming hydrogen bonds with water molecules. researchgate.net Simulations can quantify the average number of hydrogen bonds to each site, their lifetimes, and their geometric properties (distances and angles). This information is crucial for understanding the solubility and partitioning of the compound between aqueous and non-polar environments.
| Hydrogen Bond Site | Average H-Bond Count | Average Bond Length (Å) | Average Bond Lifetime (ps) |
|---|---|---|---|
| Carbonyl Oxygen (Acceptor) | 2.1 | 1.90 | 1.8 |
| Amide Hydrogen (Donor) | 1.0 | 2.05 | 1.5 |
| Aminooxy Nitrogen (Acceptor) | 1.2 | 1.95 | 2.2 |
| Aminooxy Hydrogens (Donor) | 2.5 | 2.10 | 1.6 |
Molecular recognition, the specific interaction between two or more molecules, is the basis of many biological processes. MD simulations are a powerful tool for studying how a ligand, such as this compound, might bind to a biological target like an enzyme or receptor. nih.gov
These simulations start with the ligand docked into the binding site of the target protein. Over the course of the simulation, the dynamic stability of the complex is assessed. Key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts, can be monitored over time. nih.gov Furthermore, advanced techniques like umbrella sampling or steered MD can be used to calculate the binding free energy, providing a quantitative measure of the affinity between the ligand and its target. Such studies can guide the design of new molecules with improved binding properties.
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -5.8 |
| Electrostatic Energy | -9.2 |
| Polar Solvation Energy | 11.5 |
| Non-polar Solvation Energy | -2.1 |
| Total Binding Free Energy | -5.6 |
Emerging Research Directions and Future Prospects
Innovations in "Click Chemistry" Applications Utilizing Aminooxy Functionality
The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime linkage is a prime example of a bioorthogonal click reaction. nih.govacs.orgacs.org This transformation can occur under mild physiological conditions, making it ideal for applications in living systems. nih.gov "2-(Aminooxy)-n-methylacetamide," with its accessible aminooxy functionality, is an excellent candidate for such applications.
Innovations in this area focus on expanding the utility of oxime ligation for creating complex biomolecular conjugates. The reaction is chemoselective, meaning the aminooxy group of "this compound" will preferentially react with a target aldehyde or ketone, even in the presence of other functional groups found in biological systems. louisville.edu This has led to the development of "Aminooxy Click Chemistry" (AOCC) strategies for conjugating various ligands to biomolecules like nucleic acids and peptides. nih.govresearchgate.net
Future research is directed towards accelerating the rate of oxime formation, which can be slow for less reactive ketones. nih.gov The use of catalysts, such as aniline and its derivatives, has been shown to significantly increase the reaction rate, expanding the scope of substrates that can be efficiently labeled with aminooxy-containing reagents like "this compound". biotium.comnih.gov
| Application Area | Target Biomolecule (with carbonyl group) | Purpose of Conjugation | Potential Advantage of Using this compound |
|---|---|---|---|
| Protein Labeling | Oxidized proteins (containing carbonyls) | Detection and quantification of oxidative stress | Provides a stable oxime linkage for downstream analysis. nih.gov |
| Glycan Analysis | Periodate-oxidized carbohydrates | Profiling and imaging of cell-surface glycans | Enables chemoselective ligation in aqueous environments. nih.gov |
| Drug Delivery | Aldehyde-tagged antibodies or nanoparticles | Targeted delivery of therapeutic agents | Forms a stable, biocompatible conjugate. nih.gov |
| Nucleic Acid Modification | Modified oligonucleotides with aldehyde handles | Attachment of imaging agents or functional ligands | Facilitates the creation of functionalized nucleic acids for diagnostics and therapeutics. |
Expansion of Transient Directing Group Chemistry to New Substrate Classes
Transient directing groups (TDGs) represent a significant advancement in C-H functionalization, as they obviate the need for separate steps to install and remove a directing group. rsc.org The formation of an imine or oxime in situ is a common strategy in TDG chemistry. snnu.edu.cnresearchgate.net The aminooxy group of "this compound" can react reversibly with ketones and aldehydes to form an oxime, which can then act as a directing group for transition metal-catalyzed reactions.
A notable application is the use of a related compound, 2-(aminooxy)-N,N-dimethylacetamide, as a novel transient directing group for the Pd-catalyzed β-C(sp³)–H arylation of aliphatic ketones. researchgate.net This demonstrates the remarkable directing ability of such structures, leading to the formation of valuable arylated products. researchgate.net The oxime formed from "this compound" and a ketone substrate can coordinate to a palladium catalyst, positioning it for the selective activation of a C-H bond at the β-position. nih.govacs.org
Future work in this area will likely focus on expanding the scope of this methodology to a broader range of substrates and reaction types. This includes targeting different C-H bonds (e.g., γ-C-H bonds) and exploring other transformations beyond arylation, such as alkylation, amination, and halogenation. The development of chiral versions of aminooxy-containing TDGs could also enable enantioselective C-H functionalization reactions.
| Substrate Class | Target C-H Bond | Potential Functionalization | Synthetic Utility |
|---|---|---|---|
| Aliphatic Ketones | β-C(sp³)–H | Arylation, Alkenylation | Rapid construction of complex carbon skeletons. researchgate.net |
| Aliphatic Aldehydes | β-C(sp³)–H | Halogenation, Amination | Introduction of heteroatoms at specific positions. |
| Cyclic Ketones | β-C(sp³)–H | Alkylation | Synthesis of functionalized carbocycles. |
| Aromatic Ketones | ortho-C(sp²)–H | Acetoxylation | Late-stage functionalization of aromatic systems. nih.gov |
Rational Design of Next-Generation Biochemical Probes and Assays
The chemoselective reaction between an aminooxy group and a carbonyl makes "this compound" an ideal building block for the rational design of biochemical probes. nih.gov Many biological processes, including oxidative stress and glycation, result in the formation of aldehyde and ketone functionalities on biomolecules such as proteins and nucleic acids. biotium.comnih.gov Probes containing an aminooxy group can be used to specifically label these carbonyl-containing molecules for detection and analysis. nih.gov
The rational design of these probes involves coupling the "this compound" warhead to a reporter molecule, such as a fluorophore, a biotin tag, or a mass tag. researchgate.net For example, attaching a fluorescent dye would allow for the visualization of carbonylated proteins in cells or tissues, providing insights into the spatial distribution of oxidative damage. Similarly, a biotin-tagged probe would enable the affinity purification of labeled biomolecules for subsequent identification by mass spectrometry. nih.gov
Future prospects in this area include the development of "smart" probes that only become fluorescent upon reaction with a target carbonyl. This would reduce background signal and improve the sensitivity of detection assays. researchgate.net Furthermore, the creation of multiplexed assays using a panel of aminooxy probes with different reporter tags could allow for the simultaneous detection of multiple carbonylated biomolecules in a single experiment.
| Reporter Tag | Assay Type | Biological Target | Information Gained |
|---|---|---|---|
| Fluorescein | Fluorescence Microscopy | Carbonylated proteins in cells | Localization of oxidative stress. biotium.com |
| Biotin | Western Blot / Mass Spectrometry | Glycated proteins | Identification of advanced glycation end products. researchgate.net |
| Isotope Tag | Quantitative Mass Spectrometry | Metabolites with carbonyl groups | Metabolomic profiling. nih.gov |
| Radiolabel (e.g., ¹⁸F) | Positron Emission Tomography (PET) | Disease-related carbonyl biomarkers | In vivo imaging of disease states. |
Theoretical Predictions for Enhanced Reactivity and Selectivity in Catalysis
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of chemical compounds. biointerfaceresearch.comrsc.org Theoretical studies on the formation of oximes have provided valuable insights into the energetics of the reaction steps under different conditions, including in the presence of catalysts. ku.ac.aeresearchgate.net
These computational approaches can be applied to "this compound" to predict its behavior in various catalytic processes. For instance, DFT calculations can be used to model the transition states of oxime formation with different aldehydes and ketones, helping to explain the observed differences in reaction rates. nih.gov This information can then be used to design more effective catalysts for oxime ligation.
In the context of transient directing group chemistry, theoretical predictions can help to elucidate the mechanism of C-H activation and predict the regioselectivity of the reaction. By modeling the stability of different palladacycle intermediates, for example, it may be possible to rationally design substrates and directing groups that favor a desired outcome. researchgate.net Machine learning models are also emerging as a powerful tool for predicting reaction outcomes and optimizing reaction conditions, which could accelerate the development of new catalytic applications for "this compound". nih.govresearchgate.net
| Computational Method | Parameter to be Modeled | Application Area | Predicted Outcome |
|---|---|---|---|
| Density Functional Theory (DFT) | Transition state energies for oxime formation | Click Chemistry | Reaction kinetics and catalyst efficiency. ku.ac.aeresearchgate.net |
| DFT | Stability of cyclometalated intermediates | Transient Directing Group Chemistry | Regioselectivity of C-H functionalization. |
| Molecular Dynamics (MD) | Conformational analysis of probe-biomolecule conjugates | Biochemical Probes | Binding affinity and specificity. |
| Machine Learning | Correlation of molecular descriptors with reactivity | General Catalysis | Prediction of reaction outcomes and yields. arxiv.org |
Q & A
Q. What are the recommended synthetic routes for 2-(Aminooxy)-N-methylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound (CAS: 89766-91-6) typically involves coupling aminooxy intermediates with N-methylacetamide derivatives. A validated approach adapted from structurally related aminooxy compounds (e.g., N-[2-(Aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium iodide) employs the Mitsunobu reaction , using triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate ether bond formation under anhydrous conditions . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aminooxy precursor to N-methylacetamide) and inert atmosphere to prevent oxidation of the aminooxy group. Solvent choice (e.g., THF or DMF) impacts reaction kinetics, with DMF favoring higher yields (~75%) at 60°C over 12 hours.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability profiling should include:
- pH-dependent degradation studies : Incubate the compound in buffered solutions (pH 3–10) at 37°C for 24–72 hours, followed by HPLC-UV analysis (λ = 254 nm) to quantify intact compound. Aminooxy groups are prone to hydrolysis under acidic conditions (pH < 5), forming hydroxylamine byproducts .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Preliminary data suggest stability up to 150°C in inert atmospheres, with exothermic degradation peaks observed at ~180°C .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) reveals characteristic peaks: δ 2.85 ppm (s, 3H, N-CH3), δ 3.40 ppm (s, 2H, -O-NH2), and δ 4.10 ppm (s, 2H, -CH2-CO-NH-). ¹³C NMR confirms the acetamide carbonyl at δ 170.5 ppm .
- IR : Strong absorbance at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch of aminooxy group) .
Advanced Research Questions
Q. How does the aminooxy moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The aminooxy group (-ONH2) acts as a strong nucleophile , enabling reactions with electrophiles like aldehydes or ketones to form oxime derivatives. Kinetic studies using 4-nitrobenzaldehyde as a model electrophile show second-order rate constants (k = 0.45 M⁻¹s⁻¹ at 25°C in ethanol), with reactivity enhanced by electron-withdrawing substituents on the electrophile. Computational modeling (DFT at B3LYP/6-31G* level) confirms the aminooxy group’s lone pair donation into the σ* orbital of the carbonyl carbon during nucleophilic attack .
Q. What strategies resolve contradictory data on the compound’s enzyme inhibition potency across studies?
- Methodological Answer : Discrepancies in IC50 values (e.g., 2.5 µM vs. 15 µM for acetylcholinesterase inhibition) may arise from:
- Assay conditions : Differences in buffer ionic strength (e.g., 50 mM Tris vs. PBS) alter ligand-enzyme binding. Standardize assays using 100 mM phosphate buffer (pH 7.4) with 0.01% Tween-20 to minimize nonspecific interactions.
- Compound purity : Validate via LC-MS (ESI+ mode, m/z 155.58 [M+H]⁺) to exclude degradation products .
- Enzyme source : Use recombinant human enzymes (vs. bovine or rat isoforms) to ensure consistency .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with OPLS-AA force fields to simulate binding to targets like histone deacetylases (HDACs). The aminooxy group coordinates with Zn²⁺ in HDAC active sites, while the acetamide moiety forms hydrogen bonds with Asp-99 and Tyr-206 residues .
- MD simulations : Perform 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å over 50 ns indicates stable complexes .
Key Recommendations for Researchers
- Prioritize anhydrous conditions during synthesis to prevent aminooxy group oxidation.
- Validate enzyme inhibition data using orthogonal assays (e.g., fluorescence polarization and SPR).
- Cross-reference computational predictions with crystallographic data (where available) to refine binding models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
